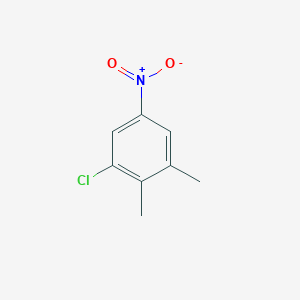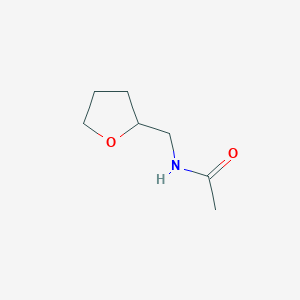
N-(oxolan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-2-ylmethyl)acetamide is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a methyl group, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(oxolan-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of oxolane-2-carboxylic acid with methylamine, followed by acetylation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and filtration, are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in the formation of various substituted acetamides.
Applications De Recherche Scientifique
N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(oxolan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(oxolan-2-ylmethyl)acetamide: This compound has a chlorine atom attached to the acetamide group, which can influence its reactivity and biological activity.
N-methyl-2-[(oxolan-2-ylmethyl)amino]acetamide:
2-amino-N-[(oxolan-2-yl)methyl]acetamide hydrochloride: The amino group and hydrochloride salt form can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
69891-62-9 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-5-7-3-2-4-10-7/h7H,2-5H2,1H3,(H,8,9) |
Clé InChI |
MUMLMFSJRXOGEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


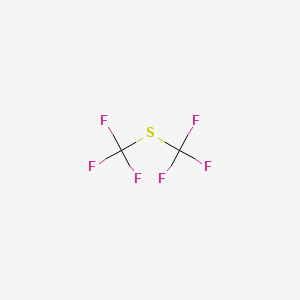
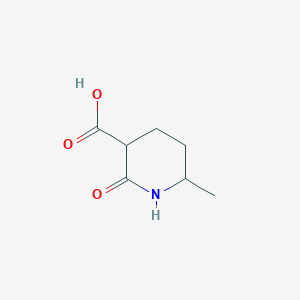


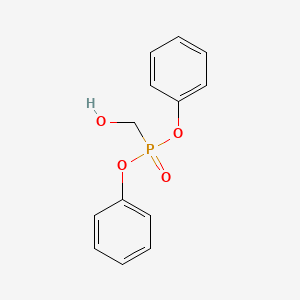
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
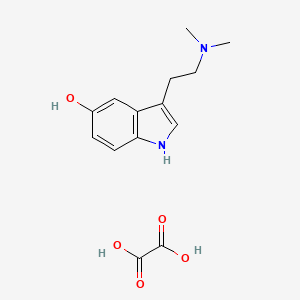
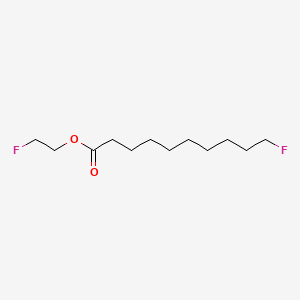

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
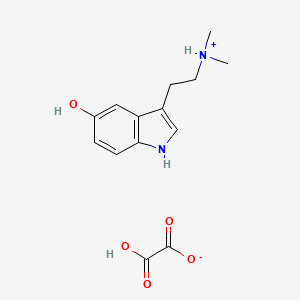
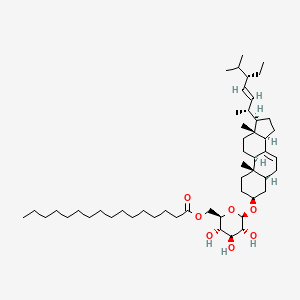
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
